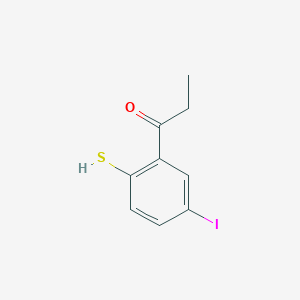
1-(5-Iodo-2-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodo-2-mercaptophenyl)propan-1-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(5-Iodo-2-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-mercaptobenzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Iodo-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-(5-Iodo-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive mercapto group.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive functional groups:
Molecular Targets: The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification.
Pathways Involved: The compound can interfere with cellular redox balance and signal transduction pathways, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
1-(5-Iodo-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(5-Chloro-2-mercaptophenyl)propan-1-one:
1-(5-Fluoro-2-mercaptophenyl)propan-1-one: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different biological activity.
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(5-iodo-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
RSSJAUATDOKOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)I)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















